Methyl 3-oxopiperidine-4-carboxylate hydrochloride
Overview
Description
“Methyl 3-oxopiperidine-4-carboxylate hydrochloride” is a chemical compound with the empirical formula C7H11NO3·HCl . It is also known as “3-Methoxycarbonyl-4-piperidone hydrochloride” and "4-Oxopiperidine-3-carboxylic Acid Methyl Ester Hydrochloride" . It is used as a starting reagent in the synthesis of various compounds .
Synthesis Analysis
This compound has been used as a starting reagent in the synthesis of nakadomarin A and tert-butyl, picolyl, and fluorinated analogs of capromorelin .Molecular Structure Analysis
The molecular weight of “this compound” is 193.63 . The SMILES string representation of the molecule is Cl.COC(=O)C1CNCCC1=O .Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It is hygroscopic, meaning it absorbs moisture from the air . It has a melting point of 177°C (dec.) . It is soluble in water .Scientific Research Applications
Asymmetric Synthesis and Biological Applications
Methyl 3-oxopiperidine-4-carboxylate hydrochloride is significant in asymmetric synthesis and biological applications. Wang et al. (2018) investigated the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, revealing its utility in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone, which is crucial for developing certain pharmaceuticals (Wang, Zhao, Xue, & Chen, 2018). Additionally, Xin-zhi (2011) highlighted its importance as an intermediate in synthesizing protein tyrosine kinase Jak3 inhibitors (Xin-zhi, 2011).
Stereochemistry and Molecular Synthesis
Research by Vafina et al. (2003) on Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates underscores its relevance in studying stereochemical reactions and synthesizing complex molecular structures (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).
Advanced Organic Synthesis Techniques
The compound has also been utilized in advanced organic synthesis techniques. Wang, Liu, Cao, and Yucheng (2008) demonstrated its use in creating molecules with unique structures for potential applications in materials science and chemistry (Wang, Liu, Cao, & Yucheng, 2008).
Protein Kinase Inhibitor Synthesis
Hao, Liu, Zhang, and Chen (2011) employed this compound in the asymmetric synthesis of key intermediates for CP-690550, a potent protein kinase inhibitor, highlighting its pharmaceutical synthesis applications (Hao, Liu, Zhang, & Chen, 2011).
Development of Piperidine Derivatives
Moskalenko and Boev (2014) demonstrated its use in the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, showcasing its role in developing unique piperidine derivatives (Moskalenko & Boev, 2014).
Safety and Hazards
“Methyl 3-oxopiperidine-4-carboxylate hydrochloride” can cause skin and eye irritation . It is recommended to use with adequate ventilation, minimize dust generation and accumulation, avoid breathing dust, vapor, mist, or gas, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .
Properties
IUPAC Name |
methyl 3-oxopiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h5,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWTJSYWYVERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743724 | |
Record name | Methyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266522-92-2 | |
Record name | 4-Piperidinecarboxylic acid, 3-oxo-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1266522-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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